Reutericyclin is a unique tetramic acid with antimicrobial properties []. It is produced by certain strains of Limosilactobacillus reuteri (formerly known as Lactobacillus reuteri) [, ], a bacterium commonly found in the gastrointestinal tracts of humans and animals. In addition, some strains of Streptococcus mutans also produce reutericyclin through a hybrid nonribosomal peptide synthetase/polyketide synthase (NRPS/PKS) biosynthetic gene cluster called muc [, ]. Reutericyclin plays a significant role in scientific research, particularly in the fields of microbiology, food science, and potentially medicine, due to its potent antimicrobial activity against a wide range of bacteria [, , ].
Structure-Activity Relationship Studies: Developing a deeper understanding of the relationship between reutericyclin's structure and its biological activity is essential for designing analogs with enhanced efficacy and specific targeting. [, ]
Drug Development: Reutericyclin's potent activity against multidrug-resistant bacteria, especially C. difficile, makes it a valuable lead for developing novel antibiotics. [, ]
Delivery Systems: Designing effective delivery systems for reutericyclin, especially for gastrointestinal applications, is crucial to overcome its poor absorption across the intestinal epithelia. [, ]
Combinatorial Therapies: Exploring the potential of combining reutericyclin with other antimicrobial agents could enhance its efficacy and broaden its application spectrum. [, ]
Ecological Impact: Further research is needed to fully elucidate the ecological consequences of reutericyclin production by both beneficial and pathogenic bacteria in various environments. [, , ]
Reutericyclin is primarily sourced from Lactobacillus reuteri strains, specifically those capable of synthesizing this compound. These strains have been identified through genomic studies that reveal specific genetic determinants responsible for reutericyclin biosynthesis, including nonribosomal peptide synthetases and polyketide synthases . The compound is classified as a membrane-active antibiotic due to its ability to disrupt bacterial cell membranes, leading to cell death.
The synthesis of reutericyclin involves complex chemical processes that allow for the modification of its structure to enhance its antibacterial activity. Various synthetic approaches have been developed to create analogs of reutericyclin, focusing on altering specific positions on its tetramic acid core.
Reutericyclin is characterized by a unique molecular structure consisting of a tetramic acid core flanked by specific substituents:
The molecular mass of reutericyclin has been determined to be approximately 349 Da, confirming its classification as a small molecule antibiotic .
The chemical reactions involved in the biosynthesis of reutericyclin are primarily catalyzed by enzymes encoded within the Lactobacillus reuteri genome. The key reactions include:
These biosynthetic pathways are essential for producing the active form of reutericyclin, which can then exert its antimicrobial effects.
Reutericyclin exerts its antibacterial effects primarily through disruption of bacterial cell membranes. The mechanism involves:
Reutericyclin possesses several notable physical and chemical properties:
Reutericyclin has potential applications in various scientific fields:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3